4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
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Overview
Description
4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a triazole ring, both of which are known for their significant biological activities. The presence of a fluorophenyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Scientific Research Applications
4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine: Shares a similar pyrazole structure but with different substituents, leading to variations in biological activity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with distinct properties and applications.
Uniqueness
4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is unique due to its combined pyrazole and triazole rings, which confer enhanced stability and biological activity. The presence of the fluorophenyl group further distinguishes it by providing specific electronic and steric effects that influence its reactivity and interactions with biological targets .
Properties
CAS No. |
62537-98-8 |
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Molecular Formula |
C11H8FN5 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C11H8FN5/c12-9-3-1-8(2-4-9)10-5-13-16-11(10)17-6-14-15-7-17/h1-7H,(H,13,16) |
InChI Key |
VNNFIVNHLZUCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N3C=NN=C3)F |
Origin of Product |
United States |
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